5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and the chlorophenyl and methylsulfanyl groups contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with 3-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of a triazole ring.
2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Contains a quinoline ring and different functional groups.
Uniqueness
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the chlorophenyl and methylsulfanyl groups further enhances its activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI Key |
RUEFZDAMRRWMAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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